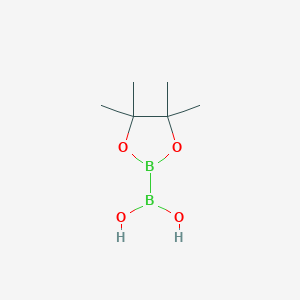

(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid

Description

(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid, commonly referred to as a pinacol boronic ester, is a boron-containing compound critical in Suzuki-Miyaura cross-coupling reactions. Its structure features a boronate ester group (derived from pinacol) attached to an aryl or heteroaryl moiety, enhancing stability compared to free boronic acids . This compound is synthesized via esterification of boronic acids with pinacol under mild conditions, often involving magnesium sulfate as a dehydrating agent . Applications span pharmaceuticals, materials science (e.g., porous CO2 adsorbents ), and polymer chemistry .

Properties

IUPAC Name |

(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14B2O4/c1-5(2)6(3,4)12-8(11-5)7(9)10/h9-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTRMTLAQUQBIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)B(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726048 | |

| Record name | (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913739-28-3 | |

| Record name | (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Catalysts : PdCl(dppf) or Pd(OAc) are preferred due to their efficiency in facilitating oxidative addition and transmetalation steps.

-

Base : Potassium acetate (KOAc) or CsCO neutralizes HX byproducts, driving the reaction to completion.

-

Solvents : 1,4-Dioxane or toluene at 80–100°C for 12–24 hours.

Example Synthesis :

Aryl triflate (1 equiv), Bpin (1.2 equiv), PdCl(dppf) (5 mol%), and KOAc (3 equiv) in 1,4-dioxane at 80°C for 18 hours yield the boronic ester with >85% efficiency.

Substrate Scope and Limitations

-

Electron-deficient aryl halides react faster due to enhanced oxidative addition.

-

Steric hindrance at the ortho position reduces yields by 30–40%.

Metal-Halogen Exchange Followed by Boronation

This two-step method involves generating an aryl lithium intermediate, which reacts with trimethyl borate (B(OMe)) to form the boronic acid.

Key Steps

-

Lithiation : Aryl bromides treated with n-BuLi or LDA at -78°C in THF.

-

Quenching : Addition of B(OMe) followed by acidic hydrolysis.

Case Study :

4-Bromoanisole lithiated with LDA at -78°C, then quenched with B(OMe), yields 72% boronic acid after hydrolysis.

Challenges

-

Moisture sensitivity necessitates strict anhydrous conditions.

Direct Boronation of Aryl Grignard Reagents

Grignard reagents (ArMgX) react with borate esters to form boronic acids after workup.

Optimization Parameters

Protocol :

Phenylmagnesium bromide (1 equiv) and HBpin (1.1 equiv) in THF at 0°C for 2 hours yield 68% product.

Catalytic C–H Borylation with Transition Metals

Rhodium or ruthenium catalysts enable direct C–H borylation of arenes, bypassing pre-functionalized substrates.

Rhodium-Catalyzed Borylation

Efficiency :

Toluene undergoes meta-borylation with 55% regioselectivity and 78% yield.

Ruthenium-Catalyzed Methods

Advantage : Tolerates electron-rich arenes inaccessible via Pd methods.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Substrate Scope | Limitations |

|---|---|---|---|---|

| Miyaura Borylation | PdCl(dppf) | 80–95 | Aryl halides/triflates | Sensitive to steric hindrance |

| Metal-Halogen Exchange | n-BuLi/LDA | 60–75 | Electron-neutral arenes | Moisture-sensitive |

| Grignard Boronation | None | 65–70 | Simple aryl MgX | Low functional group tolerance |

| C–H Borylation | Rh/Ru complexes | 50–80 | Unfunctionalized arenes | Moderate regioselectivity |

Industrial-Scale Production

Continuous Flow Synthesis

Purification Techniques

-

Crystallization : Heptane/EtOAC mixtures remove Pd residues.

-

Chromatography : Silica gel for lab-scale purification (95–99% purity).

Emerging Methodologies

Electrochemical Borylation

Chemical Reactions Analysis

Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

This reaction type dominates the compound’s applications, enabling the formation of carbon-carbon bonds between aryl halides and boronic esters. Palladium catalysts and base conditions are typically employed.

Mechanism : The boronic ester undergoes transmetallation with a palladium catalyst, forming a palladium-boron intermediate. Oxidative addition of the aryl halide and reductive elimination yield the coupled product .

Substitution Reactions

The boronic ester group can participate in nucleophilic substitution, particularly in the presence of transition metal catalysts (e.g., palladium). This is exemplified in cross-coupling reactions but may extend to other nucleophilic systems .

Comparison of Reaction Yields

| Reaction Type | Yield Range | Optimal Conditions | Key Catalysts |

|---|---|---|---|

| Suzuki Coupling | 3.8% – 48% | Pd(dppf)Cl₂, K₂CO₃, 80°C, 2h | Pd(dppf)Cl₂, PdCl₂(dppf) |

| Oxidation/Reduction | Not specified | KMnO₄/CrO₃ (oxidation), LiAlH₄ (reduction) | – |

| Substitution | Not specified | Palladium catalysts, varied bases | Pd catalysts |

Key Research Findings

-

Scalability : Reactions at 80°C with K₂CO₃ achieve 48% yield, indicating suitability for industrial processes .

-

Microwave Efficiency : Rapid coupling under microwave irradiation (0.5h) highlights potential for accelerated synthesis .

-

Versatility : The compound’s stability under diverse conditions (e.g., inert atmosphere, sealed tubes) makes it adaptable for complex syntheses .

Limitations and Challenges

Scientific Research Applications

Medicinal Chemistry

Boron Neutron Capture Therapy (BNCT)

One of the most promising applications of boron-containing compounds, including (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid, is in Boron Neutron Capture Therapy. BNCT is a targeted cancer treatment that utilizes boron compounds to selectively destroy cancer cells upon neutron irradiation. The compound acts as a boron carrier that can be delivered specifically to tumor sites. Research indicates that the structural characteristics of this compound enhance its efficacy as a boron carrier in BNCT protocols for glioblastoma multiforme and other malignancies .

Anticancer Agents

The compound has been investigated for its potential as an anticancer agent. Studies show that organoboron compounds can inhibit cancer cell proliferation and induce apoptosis. The ability of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid to interact with biological targets makes it suitable for developing new therapeutic strategies against various cancers .

Enzyme Inhibition

Research has demonstrated that boron-containing compounds can act as enzyme inhibitors. The unique electronic properties of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid allow it to interact with specific enzymes involved in metabolic pathways. This property is being explored for developing inhibitors that can modulate metabolic processes in diseases such as diabetes and obesity .

Antimicrobial Properties

Boron compounds have shown antimicrobial activity against various pathogens. The application of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid in formulating new antimicrobial agents is under investigation. Its effectiveness against resistant strains of bacteria highlights its potential in pharmaceutical formulations aimed at treating infections .

Materials Science

Synthesis of Functional Materials

The compound serves as an important precursor in the synthesis of functional materials such as polymers and nanomaterials. Its ability to form stable complexes with various substrates allows it to be utilized in creating materials with tailored properties for applications in electronics and photonics .

Dyes and Imaging Agents

Recent studies have focused on using (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid as a dye carrier in imaging techniques. Its incorporation into dye molecules enhances the sensitivity and specificity of imaging modalities used in biological research .

Case Studies

Mechanism of Action

The mechanism of action of (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid involves the formation of boron-oxygen bonds, which are crucial for its reactivity. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Structural and Electronic Variations

The reactivity and stability of pinacol boronic esters depend on the substituent attached to the boron atom. Key analogs include:

a) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Substituent: Cyanophenyl group.

- Properties: The electron-withdrawing cyano group enhances electrophilicity at boron, accelerating cross-coupling reactions .

- Applications: Used in donor–acceptor dyads for charge-transfer studies .

b) 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

- Substituent : Carboxyphenyl group.

- Properties: Soluble in polar organic solvents (e.g., DMSO, ethanol) due to the carboxylic acid moiety. Reactivity is moderated by steric hindrance near the boron center .

- Applications : Intermediate in synthesizing functionalized polymers and metal-organic frameworks .

c) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one

- Substituent : Benzimidazolone group.

- Properties : The nitrogen-rich heterocycle introduces hydrogen-bonding capability, influencing crystal packing and solubility .

- Applications : Pharmaceutical intermediate for kinase inhibitors .

d) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Substituent: Aminophenyl group.

- Properties: The electron-donating amino group reduces boron electrophilicity, requiring harsher coupling conditions. Stability is compromised in acidic environments .

- Applications : Precursor for functionalized aromatic amines in agrochemicals .

Comparative Data Table

Reactivity and Stability Insights

- Electron-Withdrawing Groups (e.g., CN, COOH) : Increase boron electrophilicity, improving coupling efficiency but reducing stability in protic solvents .

- Electron-Donating Groups (e.g., NH2) : Stabilize boron against hydrolysis but require activated catalysts (e.g., Pd(PPh3)4) for cross-coupling .

- Steric Effects : Bulky substituents (e.g., benzimidazolone) hinder reaction rates but enhance crystallinity in materials .

Challenges and Limitations

- Synthetic Failures : Certain derivatives, like 4,7-bis(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole, resist synthesis due to steric clashes or poor boronate formation .

- Solubility Constraints : Hydrophobic pinacol esters (e.g., benzimidazolone derivatives) require co-solvents for aqueous reactions .

Biological Activity

(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid is a boronic acid derivative with potential applications in medicinal chemistry due to its unique structural properties. This compound has garnered attention for its biological activities, particularly in enzyme inhibition and as a building block in various synthetic methodologies. This article reviews the biological activity of this compound based on recent research findings.

The molecular formula of (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid is C13H17BN2O2 with a molecular weight of 244.10 g/mol. It features a dioxaborolane ring that contributes to its reactivity and interaction with biological targets. The compound is characterized by high GI absorption and moderate lipophilicity, making it suitable for biological applications .

The primary mechanism through which boronic acids exert their biological effects involves the reversible covalent binding to serine and cysteine residues in target proteins. This binding can inhibit enzymatic activity by blocking active sites or altering the conformation of the proteins involved.

1. Enzyme Inhibition

Recent studies have highlighted the potential of boronic acids as inhibitors of various enzymes:

- SARS-CoV-2 Mpro Inhibition : A study demonstrated that compounds similar to (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid showed inhibitory effects on the main protease (Mpro) of SARS-CoV-2. The compounds exhibited approximately 23% inhibition at a concentration of 20 μM in vitro .

2. Anticancer Activity

Boronic acids have been explored for their anticancer properties:

- Autotaxin Inhibition : Some derivatives have shown promise as autotaxin inhibitors which play a role in cancer progression. For instance, compounds with similar boron motifs demonstrated significant inhibitory activities against autotaxin with IC50 values in the nanomolar range .

Case Studies and Research Findings

Pharmacological Profiles

The pharmacological profiles of boronic acids indicate their potential utility in drug development:

Q & A

Q. Key Takeaways :

- Synthesis : Prioritize Pd-catalyzed borylation with optimized ligands/solvents.

- Characterization : Combine NMR and X-ray crystallography for structural validation.

- Troubleshooting : Address anhydride formation and steric hindrance with methodological adjustments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.